molecular formula C20H25NO4 B566033 Salmeterol Impurity A CAS No. 1798014-51-3

Salmeterol Impurity A

Cat. No.: B566033
CAS No.: 1798014-51-3
M. Wt: 343.423
InChI Key: CKGYCBLUVZONRL-UHFFFAOYSA-N
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Description

Salmeterol Impurity A, also known as 1-(RS)-1-[4-Hydroxy-3-(Hydroxymethyl)phenyl]-2-[(4-phenylbutyl)amino]ethanol, is a chemical compound that is often encountered as an impurity in the synthesis of Salmeterol. Salmeterol is a long-acting beta-2 adrenergic receptor agonist used primarily in the treatment of asthma and chronic obstructive pulmonary disease. The presence of impurities like this compound is critical to monitor and control to ensure the safety and efficacy of the pharmaceutical product .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Salmeterol Impurity A involves several steps, typically starting from the precursor compounds used in the synthesis of Salmeterol itself. The process often includes the hydroxylation of aromatic rings and the formation of amine linkages. Specific reaction conditions such as temperature, pH, and the use of catalysts are crucial to control the formation of this impurity .

Industrial Production Methods: In an industrial setting, the production of Salmeterol and its impurities, including this compound, is carried out using large-scale chemical reactors. The process involves stringent quality control measures to minimize the formation of impurities. Techniques such as preparative high-performance liquid chromatography (HPLC) are employed to isolate and characterize impurities .

Chemical Reactions Analysis

Types of Reactions: Salmeterol Impurity A can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

Salmeterol Impurity A has several applications in scientific research:

Mechanism of Action

The mechanism of action of Salmeterol Impurity A is not as well-studied as that of Salmeterol. it is believed to interact with similar molecular targets, such as beta-2 adrenergic receptors. The impurity may exert its effects by binding to these receptors and modulating their activity, although the exact pathways and molecular interactions remain to be fully elucidated .

Comparison with Similar Compounds

Uniqueness: Salmeterol Impurity A is unique due to its specific chemical structure, which includes a hydroxymethylphenyl group and a phenylbutylaminoethanol moiety. This structure differentiates it from other impurities and influences its chemical reactivity and biological activity .

Properties

IUPAC Name

[1-[4-hydroxy-3-(hydroxymethyl)phenyl]-2-(4-phenylbutylamino)ethyl] formate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO4/c22-14-18-12-17(9-10-19(18)24)20(25-15-23)13-21-11-5-4-8-16-6-2-1-3-7-16/h1-3,6-7,9-10,12,15,20-22,24H,4-5,8,11,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKGYCBLUVZONRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCCNCC(C2=CC(=C(C=C2)O)CO)OC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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